N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN5O3/c16-9-5-8(1-2-10(9)17)20-14(24)12-7-25-15(21-12)22-13(23)11-6-18-3-4-19-11/h1-7H,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVDCEUXVWVVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key Compounds :
N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide
- Difference : Replaces the 4-fluoro group with a 4-methoxy group.
- Impact : Methoxy is electron-donating, which may reduce electrophilicity compared to the fluoro-substituted analog. This could alter binding affinity in biological targets.
N-(3-chloro-4-methylphenyl)-2-(3-methoxypropyl)-1,3-dioxo-isoindole-5-carboxamide
- Difference : Substitutes the oxazole core with an isoindole-dione system and introduces a methyl group at the 4-position of the phenyl ring.
- Impact : The isoindole-dione core may enhance π-stacking interactions, while the methyl group increases hydrophobicity.
Core Heterocycle Modifications
2-(4-Carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide Difference: Replaces the oxazole with a tetrahydropyrido-pyrimidine scaffold.
Molecular Weight and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Core Features |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | C17H11ClFN5O3 | 403.75 (calculated) | Oxazole, pyrazine, 3-Cl-4-F-phenyl |
| N-(3-chloro-4-methoxyphenyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide | C17H13ClN5O4 | 409.77 (calculated) | Oxazole, pyrazine, 3-Cl-4-OMe-phenyl |
| 2-(4-Carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-tetrahydropyrido... | C20H20ClFN6O4 | 462.86 | Tetrahydropyrido-pyrimidine, 3-Cl-4-F-phenyl |
Analysis :
- The oxazole-based analogs exhibit lower molecular weights (~400–410 g/mol) compared to the tetrahydropyrido-pyrimidine derivative (462.86 g/mol), which may influence membrane permeability and bioavailability.
Preparation Methods
Oxazole Core Construction
The oxazole ring is typically synthesized via the Robinson-Gabriel method, which involves cyclodehydration of α-acylamino ketones. For example, heating 2-(pyrazine-2-carboxamido)acetamide with a chlorofluorophenyl-substituted keto-ester in the presence of phosphorus oxychloride (POCl₃) facilitates cyclization to the oxazole intermediate. Alternative routes employ HATU-mediated cyclization of peptide-like precursors, as demonstrated in analogous oxazole-3-carboxamide syntheses.
Amide Bond Formation Strategies
Coupling the oxazole-4-carboxylic acid with 3-chloro-4-fluoroaniline requires activation of the carboxyl group. In situ generation of the acid chloride using PCl₃ in xylene, followed by nucleophilic acyl substitution, achieves yields exceeding 80%. For the pyrazine-2-carboxamido moiety, EDCI/HOBt-mediated coupling under inert atmospheres minimizes racemization and side reactions.
Stepwise Synthesis and Optimization
Synthesis of Oxazole-4-Carboxylic Acid
Procedure :
- Starting Material : Ethyl 2-(pyrazine-2-carboxamido)acetoacetate (1.0 equiv) is treated with 3-chloro-4-fluorophenyl isocyanate in dichloromethane (DCM) at 0°C.
- Cyclization : Addition of POCl₃ (1.2 equiv) and heating to 80°C for 6 hours induces cyclodehydration, yielding ethyl oxazole-4-carboxylate (72% yield).
- Saponification : Hydrolysis with NaOH (2M) in ethanol/water (3:1) at reflux affords oxazole-4-carboxylic acid (89% yield).
Analytical Data :
Coupling with 3-Chloro-4-Fluoroaniline
Procedure :
- Acid Chloride Formation : Oxazole-4-carboxylic acid (1.0 equiv) is reacted with PCl₃ (1.5 equiv) in xylene at 110°C for 2 hours.
- Aminolysis : The resultant acid chloride is treated with 3-chloro-4-fluoroaniline (1.1 equiv) and triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0°C→25°C, yielding N-(3-chloro-4-fluorophenyl)oxazole-4-carboxamide (78% yield).
Optimization Notes :
- Solvent Screening : Xylene outperforms toluene in minimizing byproduct formation (82% vs. 52% yield).
- Stoichiometry : Excess PCl₃ (1.5 equiv) ensures complete conversion to the acid chloride.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| POCl₃ Cyclization | POCl₃, DCM | 72 | 90 | |
| PCl₃ Acid Chloride | PCl₃, Xylene | 78 | 95 | |
| HATU-Mediated Coupling | HATU, DIPEA | 65 | 98 |
Key Findings :
- Route Efficiency : The PCl₃-mediated acid chloride route offers superior yield and scalability.
- Side Reactions : HATU methods generate fewer byproducts but require costly reagents.
Scale-Up Considerations and Industrial Relevance
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves coupling reactions between pyrazine-2-carboxylic acid derivatives and oxazole intermediates. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or MeOH at 60°C for 18 hours to ensure efficient activation .
- Solvent optimization : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity, while bases like triethylamine neutralize HCl byproducts .
- Purification : Column chromatography or recrystallization (e.g., using Et₂O/petroleum ether) improves purity. Yield optimization requires stoichiometric control of reagents (1:1.1 molar ratio of acid to amine) and temperature monitoring to prevent side reactions .
Basic: Which analytical techniques are most effective for characterizing structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxazole ring and substitution patterns on the fluorophenyl group. For example, coupling constants in aromatic regions distinguish para- vs. meta-substitution .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects hydrolytic degradation products .
- X-ray crystallography : Resolves stereoelectronic effects, such as planarity of the pyrazine-oxazole core, and validates hydrogen-bonding interactions in the crystal lattice .
Advanced: How do halogen substitutions (Cl/F) impact biological activity in structure-activity relationship (SAR) studies?
Answer:
- Fluorine : Enhances metabolic stability via C-F bond resistance to oxidative enzymes. In analogues, 4-fluorophenyl groups improve binding affinity to kinase targets (e.g., IC₅₀ reduction from 120 nM to 45 nM) by optimizing hydrophobic interactions .
- Chlorine : Increases lipophilicity (logP +0.5), improving membrane permeability. However, steric bulk at the 3-chloro position may reduce solubility, requiring formulation adjustments (e.g., PEG-based carriers) .
- Methodological note : Parallel synthesis of halogen-substituted derivatives, followed by in vitro cytotoxicity assays (MTT protocol) and molecular docking (AutoDock Vina), identifies optimal substituent combinations .
Advanced: How can contradictions in biological activity data across assay systems be resolved?
Answer:
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 10 nM in kinase inhibition vs. 200 nM in cell-based assays) often arise from differences in ATP concentrations or cell-line variability (e.g., HEK293 vs. HeLa). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .
- Off-target profiling : Use proteome-wide affinity chromatography (KinomeScan) to identify non-specific binding. For example, a 2024 study revealed off-target inhibition of PI3Kα (30% at 1 µM), necessitating scaffold redesign .
- Data reconciliation : Apply multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity trends across assays .
Advanced: What computational methods predict binding modes with target proteins?
Answer:
- Molecular dynamics (MD) simulations : AMBER or GROMACS simulate ligand-protein interactions over 100 ns trajectories. For this compound, MD revealed stable hydrogen bonds with EGFR’s hinge region (M793 backbone) and π-π stacking with F856 .
- Free-energy perturbation (FEP) : Quantifies ΔΔG changes for pyrazine modifications. A 2025 study showed that replacing pyrazine with pyridine reduces binding affinity by 2.3 kcal/mol due to loss of water-mediated H-bonds .
- Fragment-based docking : Divide the molecule into oxazole and pyrazine fragments for flexible docking (Glide SP/XP), identifying critical pharmacophores for lead optimization .
Advanced: How to design experiments evaluating metabolic stability in vitro?
Answer:
- Liver microsome assays : Incubate compound (1 µM) with human liver microsomes (HLM) and NADPH for 0–60 min. Analyze via LC-MS/MS to calculate t₁/₂. For example, a 2024 study reported t₁/₂ = 28 min, prompting CYP3A4 inhibition studies .
- CYP isoform profiling : Use recombinant CYP enzymes (Supersomes) to identify major metabolizing isoforms. Fluorophenyl derivatives are primarily oxidized by CYP2C9 (70% contribution), guiding coadministration with CYP2C9 inhibitors .
- Metabolite identification : High-resolution MS/MS (Q-TOF) detects hydroxylated (m/z +16) or dehalogenated (m/z -34) metabolites. Structural elucidation informs prodrug strategies to block vulnerable sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
